Product packaging for 1-Methyl-6-(phenylthio)thymine(Cat. No.:CAS No. 136160-19-5)

1-Methyl-6-(phenylthio)thymine

Cat. No.: B12786564
CAS No.: 136160-19-5
M. Wt: 248.30 g/mol
InChI Key: HEAFEFDUVJFUPX-UHFFFAOYSA-N
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Description

Significance of Thymine (B56734) Analogues in Biomedical Research

Thymine analogues are of profound importance in biomedical research, primarily due to their ability to interfere with fundamental cellular processes. Their structural similarity to the natural nucleoside allows them to be recognized by cellular machinery, leading to a range of biological effects that can be harnessed for therapeutic and research purposes.

The replication of cells necessitates the synthesis of new DNA, a process in which thymidine (B127349) is a crucial building block. baseclick.eu Thymine analogues can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.gov This incorporation can act as a tag, enabling researchers to track and characterize dividing cells. nih.gov For instance, analogues like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) have been instrumental in over 20,000 biomedical studies to label newly synthesized DNA. nih.govnih.gov

Furthermore, the integration of these analogues can disrupt the normal DNA structure and function, leading to the termination of the growing DNA chain. This mechanism is fundamental to the action of many antiviral and anticancer drugs. ontosight.aiontosight.ai By halting DNA replication, these compounds can inhibit the proliferation of cancer cells or the replication of viruses. ontosight.ai

The journey of nucleoside analogue development began in the 1950s with the synthesis of 5-fluorouracil. numberanalytics.com This milestone opened the door to the creation of a vast number of analogues with applications in antiviral and anticancer therapies. numberanalytics.com Early research focused on modifications to the sugar moiety of nucleosides. nih.gov Over the decades, chemists have explored a wide array of structural alterations to both the sugar and the base components of nucleosides to enhance their therapeutic properties and overcome challenges like toxicity. nih.govnih.gov The development of these compounds has been a story of iterative design, guided by an increasing understanding of their mechanisms of action and structure-activity relationships. nih.gov

Emergence of 1-Methyl-6-(phenylthio)thymine as a Compound of Academic Interest

While specific research focusing solely on this compound is part of a broader investigative effort, its parent and related compounds have been subjects of significant academic interest. The initial discovery of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as a potent and selective inhibitor of HIV-1 reverse transcriptase in 1989 marked a pivotal moment. nih.gov This discovery established a new class of antiviral agents and spurred extensive research into its derivatives.

The academic interest in compounds like this compound stems from the need to understand the structure-activity relationships within this class of molecules. acs.org Researchers have synthesized and evaluated numerous analogues to determine how different substitutions on the thymine ring and the side chains affect their antiviral potency and spectrum of activity against various HIV-1 strains, including those resistant to other drugs. acs.orgasm.org The overarching goal of this academic pursuit is the design of more effective and resilient antiviral therapies. nih.gov

Classification within Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound and its closely related analogues fall under the category of non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net NNRTIs are a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.

Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the viral DNA chain and act as chain terminators, NNRTIs employ a different mechanism. They bind to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, known as the NNRTI binding pocket. nih.gov This binding induces a conformational change in the enzyme, which allosterically inhibits its function and prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle. evitachem.com The HEPT family of compounds, to which this compound is related, was the first to be identified as NNRTIs, and their study has significantly contributed to the understanding of this class of inhibitors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2S B12786564 1-Methyl-6-(phenylthio)thymine CAS No. 136160-19-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136160-19-5

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

1,5-dimethyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O2S/c1-8-10(15)13-12(16)14(2)11(8)17-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15,16)

InChI Key

HEAFEFDUVJFUPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)C)SC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Methyl 6 Phenylthio Thymine and Its Analogues

General Synthetic Strategies for 6-Substituted Thymine (B56734) Derivatives

The synthesis of 6-substituted thymine derivatives is a cornerstone for creating a diverse range of analogues. Several general strategies have been established to introduce substituents at the C-6 position of the pyrimidine (B1678525) ring.

One of the most prevalent methods involves the lithiation of a protected uracil (B121893) or thymine derivative, followed by quenching with an appropriate electrophile. The use of strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) facilitates the deprotonation at the C-6 position, creating a reactive intermediate. This intermediate can then react with various electrophiles, such as disulfides, to introduce thioether groups. nih.govnih.gov

Another key strategy is the nucleophilic substitution of a leaving group at the C-6 position. Halogens, particularly chlorine or fluorine, serve as effective leaving groups. For instance, 6-fluorothymine (B1196390) nucleosides can undergo displacement of the fluorine atom to yield a series of 6-substituted derivatives. nih.gov Similarly, 6-chloropyrimidines are common precursors where the chlorine is displaced by nucleophiles like thiols. researchgate.net

Addition-elimination reactions provide an alternative route. A 6-(phenylsulfinyl) derivative can be used as a precursor, which reacts with nucleophiles such as thiols, alcohols, or amines to introduce a variety of substituents at the C-6 position. nih.govnih.gov

Furthermore, palladium-catalyzed cross-coupling reactions have been employed to form carbon-carbon bonds at the C-6 position. This method typically involves the reaction of a 6-halouracil derivative with terminal alkynes or other organometallic reagents. researchgate.net Cyclization reactions, starting from acyclic precursors, also represent a viable de novo synthesis pathway to construct the substituted pyrimidine ring. researchgate.net

Specific Synthetic Routes to 1-Methyl-6-(phenylthio)thymine and Related Structures

The synthesis of the target compound, this compound, and its direct analogues often employs the general strategies mentioned above in a more targeted manner.

A primary route involves the direct introduction of the phenylthio group at the C-6 position of a pre-existing 1-methylthymine (B1212163) scaffold. This is commonly achieved through lithiation of a protected 1-methylthymine derivative with LDA, followed by a reaction with diphenyl disulfide (PhS-SPh). nih.govnih.gov The protecting group on the N-1 side chain, if present, is subsequently removed to yield the final product.

Alternatively, the synthesis can commence from 6-(phenylthio)thymine (B3064602) . This intermediate can be prepared by treating 1-(methoxymethyl)-6-phenylthiothymine with concentrated hydrochloric acid to cleave the N-1 substituent. prepchem.com The resulting 6-(phenylthio)thymine can then undergo alkylation at the N-1 position using a suitable methylating agent to furnish this compound. nih.govresearchgate.net This two-step approach allows for the introduction of various alkyl or substituted alkyl groups at the N-1 position.

The table below summarizes key synthetic approaches for 6-arylthio substitution.

Starting MaterialReagentsKey TransformationProduct Type
1-Substituted Thymine1. LDA 2. Diaryl DisulfideC-6 Lithiation/Thiolation1-Substituted-6-(arylthio)thymine
6-ChlorouracilThiophenolNucleophilic Aromatic Substitution6-(Phenylthio)uracil
1-(Methoxymethyl)-6-phenylthiothymineConc. HClN-1 Deprotection6-Phenylthiothymine
6-(Phenylthio)thymineAlkyl Halide, BaseN-1 Alkylation1-Alkyl-6-(phenylthio)thymine

Derivatization Strategies at Key Positions

To explore structure-activity relationships, extensive derivatization of the this compound scaffold has been performed at several key positions.

Modifications at the N-1 Position of the Pyrimidine Ring

The N-1 position of the pyrimidine ring is a critical site for modification, often featuring an acyclic side chain that significantly influences biological activity. A common precursor for these modifications is 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT). The terminal hydroxyl group of HEPT can be converted to a p-tosylate, which serves as a good leaving group. acs.orgnih.gov This tosylate derivative allows for the synthesis of a wide array of analogues through nucleophilic substitution, including:

Halo derivatives (fluoro, chloro) by reaction with sodium halides. acs.orgnih.gov

Azido derivatives by reaction with sodium azide. acs.orgnih.gov

Amino derivatives by reaction with various primary or secondary amines. acs.orgnih.gov The primary amine can be further acylated to produce a range of amido analogues . acs.orgnih.gov

Direct substitution of the hydroxyl group in HEPT is also possible. Reaction with diaryl disulfides in the presence of tri-n-butylphosphine can yield diaryl thioether derivatives. nih.govcapes.gov.br Furthermore, the flexibility of the N-1 side chain has been constrained by incorporating a double bond, achieved through palladium(0)-catalyzed coupling of 6-(arylthio)uracil derivatives with allyl acetates. acs.orgnih.gov

The table below shows examples of N-1 modifications on the 6-(phenylthio)thymine core and their reported anti-HIV-1 activity.

CompoundN-1 Side Chain ModificationEC₅₀ (µM) vs HIV-1
HEPT-CH₂OCH₂CH₂OH7
27 -CH₂OCH₂CH₃0.33 researchgate.net
31 -CH₂OCH₂Ph0.088 researchgate.net
7 -CH₂OCH₂CH₂Cl>100 acs.org
9 -CH₂OCH₂CH₂N₃16 acs.org
15 -CH₂OCH₂CH₂NH₂14 acs.org

Substitutions on the C-5 Position of the Pyrimidine Ring

The C-5 position of the pyrimidine ring is another key locus for chemical modification. mostwiedzy.plresearchgate.net Replacing the C-5 methyl group of the thymine ring with other alkyl groups has been shown to be a successful strategy. The synthesis of these analogues can be achieved by C-5 lithiation of a protected 6-(phenylthio)uracil derivative using LTMP, followed by reaction with an alkyl halide. nih.gov An alternative route involves the LDA lithiation of 5-alkyl-1-substituted-2-thiouracil derivatives, followed by reaction with diaryl disulfides and subsequent oxidative hydrolysis if necessary. nih.govnih.gov

Research has shown that replacing the 5-methyl group with larger alkyl groups like ethyl or isopropyl can significantly enhance biological activity. nih.govnih.gov

The table below illustrates the impact of C-5 substitutions on the anti-HIV-1 activity of HEPT-related compounds.

CompoundC-5 SubstituentC-6 GroupN-1 Side ChainEC₅₀ (µM) vs HIV-1
HEPT-CH₃-SPh-CH₂OCH₂CH₂OH7
54 -CH₂CH₃-SPh-CH₂OCH₂CH₂OH0.12 nih.gov
56 -CH(CH₃)₂-SPh-CH₂OCH₂CH₂OH0.063 nih.gov
46 -CH₂CH₃-SPh-CH₂OCH₂CH₃0.019 nih.gov
55 -CH(CH₃)₂-SPh-CH₂OCH₂CH₃0.012 nih.gov

Modifications and Substitutions on the Phenylthio Group at C-6

Modifying the phenyl ring of the C-6 phenylthio substituent is a crucial strategy for optimizing the compound's properties. The primary synthetic route to these analogues involves the reaction of a lithiated 1-substituted thymine derivative with a appropriately substituted diaryl disulfide. nih.gov This method allows for the introduction of various substituents onto the phenyl ring.

Studies have demonstrated that introducing one or two methyl groups at the meta positions (3 and 5) of the phenylthio ring can potentiate the biological activity of the parent compound. nih.govresearchgate.net

The table below details the effect of substitutions on the C-6 phenylthio ring on anti-HIV-1 activity.

CompoundC-6 Phenylthio ModificationC-5 SubstituentEC₅₀ (µM) vs HIV-1
HEPT-SPh-CH₃7
28 -S-(3,5-dimethylphenyl)-CH₃0.26 nih.govresearchgate.net
51 -S-(3,5-dimethylphenyl)-CH₂CH₃0.024 nih.gov
52 -S-(3,5-dimethylphenyl)-CH(CH₃)₂0.0093 nih.gov

Linker Optimization in Analogues

In analogues where the C-6 substituent is a benzyl (B1604629) group instead of a phenylthio group, the linker between the pyrimidine ring and the phenyl ring has been a target for optimization. For certain series of HEPT analogues, the benzylic α-methylene unit has been modified to explore its impact on biological activity and binding interactions. researchgate.netnih.gov

Structure-based design has led to the development of novel HEPTs with different linkers, such as:

A hydroxylated linker (-CH(OH)CH₂R)

An alkynyl linker (-C≡C-)

An ethyl linker (-CH(CH₃)-)

The synthesis of these analogues requires multi-step procedures tailored to the specific linker being installed. Among these, compounds with a -CH(CH₃)- linker have shown high potency against wild-type and clinically relevant mutant HIV-1 strains. nih.gov This highlights the importance of the linker's structure, size, and flexibility in achieving optimal biological activity.

Mechanism of Action and Molecular Interactions of 1 Methyl 6 Phenylthio Thymine

Allosteric Binding Mechanism to HIV-1 RT

NNRTIs, including 1-Methyl-6-(phenylthio)thymine derivatives, function through an allosteric binding mechanism. tandfonline.com They bind to a specific, non-substrate binding site on the p66 subunit of the HIV-1 RT heterodimer. nih.govtandfonline.com This site, known as the NNRTI binding pocket (NNRTI-BP), is a hydrophobic pocket located approximately 10 Å away from the polymerase active site. nih.govconicet.gov.artandfonline.com

The binding of the inhibitor to this allosteric site induces conformational changes in the enzyme, which ultimately disrupt its catalytic function. nih.govconicet.gov.ar This mechanism is distinct from that of NRTIs, which compete with the natural deoxynucleoside triphosphate (dNTP) substrates for binding at the polymerase active site. nih.gov While some early studies suggested a competitive inhibition with respect to the natural substrate dTTP for some HEPT derivatives, the broader consensus points to an allosteric, non-competitive mode of action for NNRTIs. nih.govtandfonline.com

Specific Molecular Interactions within the NNRTI Binding Pocket

The binding of this compound and its analogues within the NNRTI binding pocket is stabilized by a combination of specific molecular interactions, including hydrogen bonding and hydrophobic interactions. These interactions are crucial for the high affinity and inhibitory potency of these compounds.

Hydrogen Bonding Interactions

A key hydrophilic interaction for many HEPT-type NNRTIs is the formation of a hydrogen bond between the N(3)-H of the thymine (B56734) ring and the backbone carbonyl oxygen of the amino acid residue Lysine 101 (Lys101) within the NNRTI binding pocket. researchgate.netpnas.orgresearchgate.net This interaction plays a significant role in the binding affinity of the inhibitor. researchgate.netresearchgate.net Structural analyses have shown that while not all NNRTIs form direct hydrogen bonds with RT, many, including HEPT analogues, do interact with the carbonyl oxygen of Lys101. pnas.org

Key Hydrogen Bonding Interaction
Inhibitor MoietyEnzyme ResidueInteraction Type
N(3)-H of Thymine RingBackbone Carbonyl of Lysine 101Hydrogen Bond

Hydrophobic Interactions

The NNRTI binding pocket is predominantly hydrophobic, and hydrophobic interactions are critical for the binding of this compound and its derivatives. nih.govsci-hub.se The phenylthio group and the methyl group of the inhibitor engage in van der Waals contacts with several hydrophobic and aromatic amino acid residues within the pocket.

Key residues involved in these hydrophobic interactions include:

Tyrosine 181 (Tyr181) and Tyrosine 188 (Tyr188) : These aromatic residues are known to have significant stacking interactions with the inhibitor. conicet.gov.arresearchgate.net

Leucine 100 (L100)

Valine 106 (V106)

Valine 179 (V179)

Phenylalanine 227 (Phe227)

Leucine 234 (L234)

Proline 236 (P236)

Tyrosine 318 (Y318) nih.govresearchgate.netpnas.orgtandfonline.com

The phenyl ring of the inhibitor can also interact with residues such as Val179, Tyr188, and Tyr181. tandfonline.com The stability of the inhibitor-enzyme complex is largely dependent on these extensive hydrophobic contacts.

Major Residues Involved in Hydrophobic Interactions
ResidueLocation in Binding Pocket
Tyr181Aromatic stacking
Tyr188Aromatic stacking
L100Hydrophobic contact
V106Hydrophobic contact
V179Hydrophobic contact
F227Hydrophobic contact
L234Hydrophobic contact
P236Hydrophobic contact

Conformational Changes in HIV-1 RT upon Binding

One of the most critical conformational changes involves the reorientation of key amino acid residues, particularly Tyr181 and Tyr188. conicet.gov.artandfonline.com For more potent HEPT derivatives, the binding forces the side chain of Tyr181 to swivel from a "down" to an "up" position. researchgate.net This "up" conformation allows for strong π-stacking interactions with the C-6 benzyl (B1604629) or phenylthio group of the inhibitor, which simultaneously interacts with Tyr188. researchgate.net

These induced conformational changes have a profound impact on the enzyme's function. They distort the geometry of the polymerase catalytic site, which includes the highly conserved YMDD (Tyrosine-Methionine-Aspartate-Aspartate) motif (residues 183-186). nih.govconicet.gov.ar Furthermore, the binding deforms structural elements that form the "primer grip," a region responsible for correctly positioning the primer DNA strand for polymerization. nih.govconicet.gov.ar This distortion prevents the formation of a catalytically competent complex, thereby inhibiting DNA synthesis. conicet.gov.ar

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodologies for SAR/QSAR Analysis

A variety of computational techniques have been employed to model the anti-HIV activity of 6-(phenylthio)thymine (B3064602) derivatives, including the extensively studied 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues.

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the biological activity of compounds with their physicochemical properties or structural features. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are two commonly utilized statistical methods for developing these models. For a series of HEPT derivatives, QSAR studies using MLR and PLS have demonstrated good predictive ability, with squared correlation coefficients (R²) values between 0.809 and 0.826. researchgate.net These models help in understanding the molecular features that are crucial for the anti-HIV activity of these compounds. researchgate.net

Genetic algorithms (GA) are often employed as a variable selection method in QSAR studies to identify the most relevant molecular descriptors from a large pool of calculated parameters. This approach helps in building more robust and predictive models.

Artificial Neural Networks (ANNs) represent a more advanced, non-linear approach to QSAR modeling. nih.govresearchgate.netspringernature.com ANNs are powerful supervised learning algorithms capable of modeling complex relationships between molecular descriptors and biological activities. nih.govspringernature.com Fingerprint-based artificial neural network QSAR (FANN-QSAR) is a novel method that has been shown to be effective in predicting the biological activities of structurally diverse ligands. nih.gov While not exclusively applied to 1-Methyl-6-(phenylthio)thymine, the principles of ANN-based QSAR are broadly applicable to this class of compounds for predicting their antiviral potency. researchgate.netnih.govsemanticscholar.org

Topological descriptors are numerical values derived from the molecular structure that quantify various aspects of molecular size, shape, and branching. nih.govias.ac.in These descriptors have been successfully used to predict the anti-HIV activity of HEPT derivatives. nih.govias.ac.in One study investigated a novel topological descriptor, the eccentric adjacency index, for a dataset of 107 HEPT derivatives and found that it could predict anti-HIV activity with over ninety percent accuracy in the active range. nih.gov

Other molecular descriptors, such as van der Waals volume (Vw) and equalized electronegativity (χeq), have also been used in QSAR studies of HEPT analogues to model their cytotoxic activities. ias.ac.in The inclusion of indicator parameters, which account for the presence or absence of specific structural features, can further enhance the statistical quality of the QSAR models. ias.ac.in The most significant molecular descriptors in some models are related to the geometric representation of the molecules, providing information on interatomic distances and the types of atoms present. researchgate.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are used to correlate the 3D structural features of molecules with their biological activities. These methods are valuable for understanding the steric, electrostatic, hydrophobic, and hydrogen-bonding interactions between a ligand and its target receptor.

CoMFA and CoMSIA studies have been performed on various pyrimidine (B1678525) derivatives, including those related to 6-(phenylthio)thymine, to explore the structural requirements for their inhibitory activity against different biological targets. nih.govnih.govresearchgate.net For instance, in a study of 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors, CoMFA and CoMSIA models revealed that electrostatic, hydrophobic, and H-bond donor fields play important roles in their activity. nih.gov These models provide 3D contour maps that visualize the favorable and unfavorable regions for different physicochemical properties, guiding the design of new, more potent inhibitors.

The Minimal Topological Difference (MTD) method is another QSAR approach that has been applied to the study of HEPT derivatives. researchgate.net This method is used to quantify the steric dissimilarity between different molecules in a series and to identify the optimal molecular shape for biological activity. The MTD method is particularly useful for understanding the role of steric effects in ligand-receptor interactions. researchgate.net

Influence of Substituent Variations on Antiviral Potency

The antiviral potency of 6-(phenylthio)thymine derivatives is highly sensitive to substitutions at various positions of the pyrimidine ring and the phenylthio moiety.

The nature of the substituent at the N-1 position of the thymine (B56734) ring plays a critical role in the anti-HIV-1 activity of 6-(phenylthio)thymine derivatives. A series of 1-alkyl-6-(phenylthio)thymine derivatives have been synthesized and evaluated for their antiviral activity.

CompoundN-1 SubstituentEC50 (µM) vs. HIV-1
1 -CH3>100
2 -CH2CH31.8
3 -(CH2)2CH30.86
4 -(CH2)3CH30.22

As shown in the table above, the anti-HIV-1 activity increases with the increasing chain length of the n-alkyl substituent at the N-1 position. The 1-butyl derivative showed the highest potency in this series. This trend suggests that a certain degree of lipophilicity and steric bulk at the N-1 position is favorable for antiviral activity.

Further studies on related 1-alkoxy-5-alkyl-6-(arylthio)uracils have shown that among various alkoxy substituents at the N-1 position, the propoxy group was the most beneficial for improving anti-HIV-1 activity. researchgate.net These findings underscore the importance of the N-1 side chain in modulating the antiviral potency of this class of compounds.

Impact of C-5 Pyrimidine Ring Substitutions

The C-5 position of the pyrimidine ring in this compound and its analogs has been a focal point for structural modifications to enhance biological activity, particularly in the context of antiviral research. Studies on related 6-(arylthio)uracil derivatives have shown that the nature of the substituent at the C-5 position can significantly influence their inhibitory potency against viral enzymes like reverse transcriptase.

In a series of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogs, a compound closely related to this compound, the introduction of small alkyl groups at the C-5 position was found to be favorable for anti-HIV-1 activity. For instance, the presence of a methyl group at C-5, as in the parent thymine structure, is a common feature in many active compounds. The exploration of various substituents at this position has revealed that while some modifications are well-tolerated, others can be detrimental to the compound's biological profile. The size, lipophilicity, and electronic properties of the C-5 substituent are critical determinants of the molecule's ability to fit into the binding pocket of its target enzyme and establish effective interactions.

Table 1: Impact of C-5 Substitutions on the Biological Activity of this compound Analogs

C-5 SubstituentRelative Biological ActivityKey Observations
Methyl (Thymine)BaselineThe natural methyl group is often optimal for activity.
Hydrogen (Uracil)Generally lowerRemoval of the methyl group can decrease potency.
EthylVariableSmall alkyl groups may be tolerated or slightly improve activity.
Halogens (F, Cl, Br)VariableCan alter electronic properties and lipophilicity, with varied effects.

Role of C-6 Phenylthio Substitutions

The C-6 phenylthio group is a defining feature of this compound and plays a pivotal role in its interaction with biological targets. This bulky aromatic substituent is crucial for establishing hydrophobic and potential π-stacking interactions within the binding site of enzymes such as HIV-1 reverse transcriptase. The sulfur atom acts as a flexible linker, allowing the phenyl ring to adopt an optimal orientation for binding.

Structure-activity relationship studies on related compounds have demonstrated that modifications to the phenyl ring of the C-6 phenylthio moiety can have a profound impact on inhibitory activity. The introduction of substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity. For example, the position and nature of substituents on the phenyl ring can either enhance or diminish the compound's effectiveness. In some series of pyrimidine derivatives, the presence of small, electron-withdrawing or electron-donating groups at specific positions on the phenyl ring has led to a significant increase in potency. This highlights the importance of the electronic landscape of the C-6 aromatic ring in fine-tuning the biological activity.

Table 2: Influence of C-6 Phenylthio Substitutions on the Activity of this compound Analogs

Phenyl Ring SubstituentPosition on Phenyl RingEffect on Biological Activity
Unsubstituted-Baseline activity
MethylparaMay enhance hydrophobic interactions
Halogen (e.g., Chloro)metaCan increase potency through electronic effects
MethoxyparaMay alter solubility and binding

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogs, several key pharmacophoric features can be identified based on their structure and known biological activities, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

The essential pharmacophoric elements include:

A Hydrogen Bond Acceptor/Donor Region: The uracil-like core of the thymine ring, with its keto groups at C-2 and C-4 and the N-3 proton, provides the capacity for crucial hydrogen bonding interactions with the amino acid residues in the target's binding pocket.

A Hydrophobic Alkyl Region: The methyl group at the C-5 position of the thymine ring contributes to the hydrophobic character of the molecule and can make important van der Waals contacts within the binding site.

A Central Scaffold: The pyrimidine ring acts as the central scaffold, holding the other pharmacophoric features in the correct spatial orientation for effective binding.

The spatial arrangement of these features is critical for the biological activity of this class of compounds.

Predictive Modeling for Novel Analogue Design

Predictive modeling, particularly quantitative structure-activity relationship (QSAR) studies, is a powerful tool in modern drug design. By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can be used to predict the potency of novel, untested analogs.

For a class of compounds like this compound derivatives, a QSAR model would typically be developed using a training set of molecules with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a predictive model.

While specific QSAR models exclusively for this compound are not extensively reported in publicly available literature, the principles of QSAR have been widely applied to the broader class of pyrimidine-based NNRTIs. These models have highlighted the importance of descriptors related to the size and shape of the C-6 substituent and the electronic properties of the pyrimidine ring. Such models can guide the in silico design of new analogs with potentially improved activity by suggesting modifications that are predicted to enhance the desired biological effect. For instance, a predictive model might indicate that increasing the hydrophobicity of the C-6 phenyl ring with specific substituents would lead to a more potent inhibitor. This predictive capability allows for the prioritization of synthetic efforts, focusing on compounds that are most likely to be active and thereby accelerating the drug discovery process.

Molecular Modeling and Computational Chemistry Investigations

Molecular Docking Simulations of 1-Methyl-6-(phenylthio)thymine with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com This method is instrumental in understanding the binding mechanism of ligands to their protein targets, estimating the strength of the interaction, and identifying key amino acid residues involved in the binding. mdpi.comnih.gov

In studies involving analogues of this compound, such as 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT), docking simulations have been crucial. These experiments were performed to rationalize the experimentally determined structure of HEPT within the allosteric binding site of HIV-1 reverse transcriptase (RT). The simulations help to explain the conformation of the inhibitor within the complex, which is determined by the intermolecular interactions between the inhibitor and the surrounding protein environment. The binding affinity is often quantified by a docking score, with more negative values typically indicating a more stable and favorable interaction. mdpi.comdntb.gov.ua

Table 1: Key Aspects of Molecular Docking Simulations
ParameterDescriptionSignificance in Studying this compound
Binding Affinity (Docking Score)A numerical score (e.g., in kcal/mol) that estimates the binding free energy of the ligand-protein complex.Predicts the strength of interaction with target proteins like HIV-1 RT. Lower scores suggest stronger binding.
Binding Pose/ConformationThe predicted three-dimensional orientation and conformation of the ligand within the protein's active site.Reveals how the molecule fits into the binding pocket and which functional groups are positioned for interaction.
Key Amino Acid InteractionsIdentification of specific residues in the target protein that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand.Highlights the crucial residues responsible for anchoring the compound in the active site, guiding the design of more potent analogues.

Molecular Dynamics (MD) Simulations to Elucidate Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com Following molecular docking, MD simulations can be employed to assess the stability of the predicted protein-ligand complex and to investigate its dynamic behavior in a simulated physiological environment. mdpi.commdpi.com

The primary outputs of MD simulations include the trajectory of all atoms in the system, from which various properties can be calculated. A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand atoms from their initial docked position over the course of the simulation. A stable RMSD plot over time suggests that the complex has reached equilibrium and the ligand remains stably bound within the active site. mdpi.comresearchgate.net Furthermore, MD simulations allow for the analysis of intermolecular interactions, such as hydrogen bonds, providing a dynamic view of how these interactions persist or change over time. mdpi.comresearchgate.net This technique generates an ensemble of protein-ligand conformations, offering a more realistic and dynamic picture of the binding event than the static view provided by docking alone. mdpi.com

Table 2: Information Gained from Molecular Dynamics Simulations
AnalysisPurposeApplication to this compound
RMSD (Root Mean Square Deviation)To assess the conformational stability of the protein-ligand complex throughout the simulation.Confirms whether the compound remains stably bound to its target protein over a simulated time period (e.g., 100-200 ns).
RMSF (Root Mean Square Fluctuation)To identify the flexibility of individual amino acid residues in the protein.Reveals which parts of the target protein are flexible or rigid upon ligand binding.
Hydrogen Bond AnalysisTo monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.Determines the stability and occupancy of key hydrogen bonds identified in docking, confirming their importance for binding.
Binding Free Energy Calculation (e.g., MM/PBSA)To provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. mdpi.comOffers a refined ranking of binding affinity for a series of analogues, helping to prioritize compounds for synthesis and testing.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, NBO)

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and other physicochemical properties of a molecule. semanticscholar.org Density Functional Theory (DFT) is a widely used method for these calculations, providing a good balance between accuracy and computational cost. dergipark.org.trdntb.gov.ua

DFT (Density Functional Theory): This method is used to compute the optimized geometric parameters (bond lengths and angles) and vibrational frequencies of the molecule in its ground state. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and the charge transfer that can occur within the molecule. dergipark.org.trnih.gov A smaller energy gap generally implies higher reactivity.

NBO (Natural Bond Orbital) Analysis: NBO analysis provides a detailed understanding of intramolecular interactions, such as hyperconjugation and charge delocalization. dergipark.org.trdntb.gov.ua It examines the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For phenylthio compounds, NBO analysis can reveal key orbital interactions that stabilize specific conformations, such as interactions between lone pair orbitals on the sulfur or oxygen atoms and adjacent antibonding orbitals (e.g., LPO → σ* or LPO → π*). nih.gov

Table 3: Parameters from Quantum Chemical Calculations
Calculation/AnalysisDerived ParametersInsight Provided for this compound
DFT Geometry OptimizationBond lengths, bond angles, dihedral angles.Provides the most stable 3D structure of the molecule.
HOMO-LUMO AnalysisEHOMO, ELUMO, Energy Gap (ΔE).Indicates chemical reactivity, electron-donating/accepting ability, and intramolecular charge transfer potential.
NBO AnalysisStabilization energy (E(2)) from donor-acceptor interactions.Quantifies the strength of intramolecular charge delocalization and hyperconjugative interactions that contribute to molecular stability. dergipark.org.trdntb.gov.ua

Conformational Analysis of this compound and Analogues

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred conformations is essential, as the biologically active conformation is the one that binds to the target protein.

Molecular calculations on the closely related HEPT molecule have been performed to analyze the conformations and determine the energetic minima and rotational barriers around the C-S single bond. These studies revealed that the rotational barrier is significant, primarily due to steric interactions between the phenyl ring and the methyl group of the thymine (B56734) ring system, as well as interactions between the phenyl ring and the side chain at the N1 position. Theoretical calculations can identify the most stable conformers (e.g., gauche or cis) in the gas phase and how their relative populations might change in different solvents. nih.gov This information is critical for comparing the calculated low-energy conformations with the conformation observed in X-ray crystal structures of the inhibitor-protein complex.

Table 4: Findings from Conformational Analysis of HEPT (Analogue)
Aspect of AnalysisKey FindingsRelevance
Rotational BarrierA significant energy barrier exists for rotation around the C-S single bond. Limits the conformational freedom of the molecule, influencing which shapes are readily accessible for binding.
Source of Steric HindranceInteractions between the phenyl ring and the methyl group of the thymine ring are a primary cause of the rotational barrier. Explains the energetic cost of certain conformations and why specific orientations are favored.
Stable ConformersCalculations identify one or more low-energy (stable) conformations. The identified stable conformers can be compared to the bioactive conformation found in crystal structures to understand binding requirements.

Antiviral Efficacy and Resistance Profile in in Vitro Systems

Anti-HIV-1 Activity Evaluation in Cell Culture Models

In various in vitro cell culture systems, 1-Methyl-6-(phenylthio)thymine and its derivatives have shown potent inhibitory effects on the replication of HIV-1. Studies utilizing human T-cell lines, such as CEM and MT-4, have been instrumental in quantifying this activity. For instance, a derivative of this compound, specifically 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), has been identified as a potent and selective inhibitor of HIV-1. Further modifications to the HEPT molecule, such as the synthesis of 2-thiothymine analogues, have resulted in compounds with even greater potency, exhibiting 50% effective concentration (EC50) values as low as 0.98 microM against the HTLV-IIIB strain of HIV-1, which is seven times more potent than the parent HEPT compound. nih.gov

The antiviral activity is highly dependent on the chemical structure of the compound. For example, the removal of the 5-methyl group from a potent 2-thiothymine derivative leads to a complete loss of anti-HIV-1 activity. nih.govscite.ai The primary mechanism of action for these compounds is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the viral replication cycle. mdpi.com

Compound DerivativeHIV-1 StrainCell LineEC50 (µM)
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)HTLV-IIIB-~6.86
2-thiothymine derivative of HEPT (Compound 11)HTLV-IIIB-0.98

Specificity Against HIV-1 Versus Other Retroviruses (e.g., HIV-2)

A key characteristic of this compound and its analogues is their high specificity for HIV-1. Extensive testing has revealed that these compounds are inactive against Human Immunodeficiency Virus Type 2 (HIV-2). nih.govnih.gov For example, a potent 2-thiothymine derivative of HEPT, while effective against different HIV-1 strains (HTLV-IIIB and HTLV-IIIRF), showed no inhibitory activity against the HIV-2 strains LAV-2ROD and LAV-2EHO. nih.govscite.ai This specificity is a hallmark of many NNRTIs, which bind to a pocket in the HIV-1 reverse transcriptase that is not conserved in the HIV-2 RT enzyme.

Activity Against Drug-Resistant HIV-1 Mutant Strains

The emergence of drug-resistant HIV-1 strains is a major challenge in antiviral therapy. Research has focused on the efficacy of this compound derivatives against various NNRTI-resistant mutant strains of HIV-1.

Identification of Resistance Mutations

Prolonged exposure of HIV-1 to this compound derivatives in cell culture leads to the selection of specific amino acid substitutions in the reverse transcriptase enzyme. A key mutation selected by HEPT is the replacement of tyrosine at position 188 with histidine (Y188H). nih.gov Other derivatives of HEPT have been shown to select for different mutations, such as Y181C and V106A. nih.gov

Derivatives of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine have been evaluated against a panel of HIV-1 mutant strains with single amino acid substitutions in the reverse transcriptase, including L100I, K103N, V106A, E138K, Y181C, Y181I, and Y188H. nih.govnih.gov The activity of these compounds varies depending on the specific mutation present in the HIV-1 RT. nih.govnih.gov

HEPT DerivativeSelected RT Mutation
HEPTY188H
5-ethyl-1-ethoxymethyl-6-benzyluracil (E-EBU)Y181C
5-ethyl-1-ethoxymethyl-6-(3,5-dimethylbenzyl)uracil (EBU-dM)V106A

Cross-Resistance Patterns with Other NNRTI Classes

Virus strains that develop resistance to this compound derivatives often exhibit cross-resistance to other NNRTIs. For instance, HIV-1 strains resistant to HEPT have been found to be cross-resistant to other major classes of HIV-1-specific inhibitors, including TIBO derivatives and nevirapine. nih.gov This is due to the fact that these different classes of NNRTIs bind to the same hydrophobic pocket on the HIV-1 reverse transcriptase, and mutations in this pocket can affect the binding of multiple inhibitors.

Synergistic Antiviral Effects in Combination Studies (e.g., with AZT)

Combination therapy is a cornerstone of modern HIV-1 treatment. Studies have investigated the antiviral effects of combining this compound derivatives with other classes of antiretroviral drugs. A notable example is the combination of 5-ethyl-1-ethoxymethyl-6-(phenylthio)uracil (B144076) (E-EPU), a derivative of the HEPT class, with zidovudine (B1683550) (AZT), a nucleoside reverse transcriptase inhibitor (NRTI). nih.gov

These combination studies, conducted in MT-4 cells and peripheral blood lymphocytes, have demonstrated a synergistic inhibition of HIV-1 replication. nih.gov This means that the combined effect of the two drugs is greater than the sum of their individual effects. Importantly, this synergistic antiviral activity was observed at concentrations that were not toxic to the host cells. nih.govnih.gov Similar synergistic effects have also been reported when HEPT is combined with recombinant alpha interferon. nih.gov These findings suggest that incorporating this compound derivatives into combination drug regimens could be a valuable therapeutic strategy.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues with Improved Profiles

A primary direction for future research lies in the rational design and synthesis of new HEPT analogues with enhanced potency, improved resistance profiles, and favorable pharmacokinetic properties. ebi.ac.uk Structure-activity relationship (SAR) studies have been instrumental in identifying key structural motifs essential for anti-HIV-1 activity. nih.gov For instance, modifications at the C-5 and C-6 positions of the pyrimidine (B1678525) ring have been shown to significantly influence antiviral potency. ebi.ac.uk

Future synthetic strategies will likely focus on:

Introduction of diverse substituents: Exploring a wider range of chemical groups at various positions of the uracil (B121893) ring to probe new interactions with the target enzyme.

Bioisosteric replacements: Replacing the phenylthio group with other moieties to modulate lipophilicity and metabolic stability.

Conformational locking: Synthesizing rigid analogues to pre-organize the molecule in its bioactive conformation, potentially leading to higher binding affinity.

The synthesis of 6-benzyl analogs of HEPT has already demonstrated the potential of this approach, yielding compounds with potent anti-HIV-1 activity in the submicromolar to nanomolar range. nih.gov Further exploration of such modifications is a promising avenue for the development of next-generation NNRTIs.

Exploration of Novel Binding Mechanisms or Target Proteins

While HEPT is a well-established inhibitor of HIV-1 reverse transcriptase, a deeper understanding of its binding mechanism at the molecular level can inform the design of more effective inhibitors. hoffmanlab.orgnih.gov High-resolution structural studies of HEPT and its analogues in complex with wild-type and mutant reverse transcriptase can reveal subtle but critical interactions.

Furthermore, the possibility that HEPT analogues may interact with other viral or host cell proteins should not be overlooked. Future research could involve:

Advanced structural biology techniques: Utilizing cryo-electron microscopy (cryo-EM) to study the inhibitor bound to the reverse transcriptase in different conformational states.

Proteomic profiling: Employing chemical probes based on the HEPT scaffold to identify potential off-target interactions within the host cell.

Such studies could uncover novel mechanisms of action or even identify new therapeutic targets for this class of compounds.

Application of Advanced Computational Methodologies for Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For HEPT and its analogues, these methods can be applied to:

Predict binding affinities: Using molecular docking and free energy calculations to predict the potency of newly designed analogues, thereby prioritizing synthetic efforts.

Understand resistance mechanisms: Simulating the binding of HEPT analogues to mutant forms of reverse transcriptase to elucidate the molecular basis of drug resistance.

In silico screening: Virtually screening large chemical libraries to identify novel scaffolds that mimic the binding mode of HEPT.

Conformational studies of HEPT using semi-empirical and ab initio methods have already provided insights into its structure in solution and when bound to HIV-1 reverse transcriptase. nih.gov The application of more advanced computational techniques, such as machine learning and artificial intelligence, could further accelerate the discovery of next-generation inhibitors.

Broader Applicability as a Research Tool Beyond Antiviral Research

The unique mode of action and specificity of HEPT make it a valuable research tool for studying the intricacies of viral replication. ebi.ac.uk Beyond its direct therapeutic potential, HEPT can be utilized to:

Probe the structure and function of reverse transcriptase: By serving as a molecular probe to map the inhibitor binding pocket and understand the enzyme's catalytic mechanism.

Investigate viral resistance: As a reference compound in studies aimed at understanding the emergence and molecular basis of NNRTI resistance.

The foundational research on HEPT has paved the way for the development of a diverse range of NNRTIs. ebi.ac.uk Its continued use as a chemical probe will undoubtedly contribute to a deeper understanding of virology and the development of novel therapeutic strategies against a variety of viral diseases.

Q & A

Q. What is the significance of 1-Methyl-6-(phenylthio)thymine derivatives in HIV-1 drug discovery?

HEPT derivatives are among the first non-nucleoside reverse transcriptase inhibitors (NNRTIs) identified to target HIV-1 reverse transcriptase (RT). Early studies demonstrated their ability to inhibit RT at micromolar concentrations (e.g., HEPT: EC50 = 7.0 μM), with later analogs achieving nanomolar potency (e.g., compound 2: EC50 = 63.0 nM) . Methodologically, antiviral activity is assessed via in vitro RT inhibition assays and cell-based efficacy tests using standardized HIV-1 strains .

Q. What synthetic strategies are used to optimize HEPT analogs for improved antiviral activity?

Key modifications include:

  • C-5 substitution : Introducing branched alkyl groups (e.g., isopropyl) or cyclopropyl moieties to enhance potency and selectivity .
  • C-6 phenylthio optimization : Varying substituents on the phenyl ring to improve binding affinity .
  • Backbone modifications : Adjusting the hydroxymethyl linker to balance solubility and membrane permeability . These strategies are validated through iterative synthesis, crystallographic analysis of RT-ligand interactions, and comparative EC50 profiling .

Q. How is the structural integrity of thymine derivatives validated experimentally?

Techniques include:

  • Vibrational spectroscopy : DFT calculations (e.g., B3LYP functional) combined with Raman/IR spectroscopy to confirm molecular conformations and hydrogen bonding in crystalline thymine .
  • UV-Vis spectrometry : Used to monitor thymine stability under experimental conditions (e.g., pH 11 solutions) .

Advanced Research Questions

Q. How do QSAR models guide the design of HEPT derivatives with enhanced anti-HIV-1 activity?

Quantitative Structure-Activity Relationship (QSAR) models leverage molecular descriptors (e.g., lipophilicity, atomic charges, hydrophobic surface areas) to predict activity. Examples include:

  • QSARINS : A linear regression model (r<sup>2</sup> = 0.84) using genetic algorithm-selected descriptors to prioritize compounds with high lipophilicity and fractional hydrophobic van der Waals surfaces .
  • Neural Networks : A nonlinear model (R<sup>2</sup> = 0.977) incorporating quantum-chemical descriptors to resolve complex structure-activity relationships . These models enable rapid screening of virtual libraries and rational drug design .

Q. How can structural modifications at the C-5 position address selectivity concerns in HEPT analogs?

Cyclopropyl substitution at C-5 reduces off-target effects by optimizing steric and electronic interactions with RT's hydrophobic pocket. For example, cyclopropyl-HETP analogs showed improved selectivity indices (SI > 1,000) compared to earlier isopropyl derivatives (SI = 585) . Methodological validation includes cytotoxicity assays on human cell lines and resistance profiling against mutant HIV-1 strains .

Q. What experimental frameworks resolve discrepancies in activity data across HEPT analog studies?

Contradictions (e.g., varying EC50 values for similar compounds) are addressed by:

  • Standardized assay conditions : Consistent use of WT HIV-1 strains and RT enzyme sources .
  • Computational validation : Applying QSAR models to identify outliers caused by unaccounted descriptors (e.g., solvent effects) .
  • Structural analysis : X-ray crystallography to confirm binding modes and identify steric clashes in modified analogs .

Q. How do computational techniques like neural networks improve anti-HIV activity prediction?

Neural networks (NNs) capture nonlinear relationships between descriptors (e.g., atomic charges, dipole moments) and activity. A three-layered NN achieved predictive accuracy of r<sup>2</sup> = 0.862 for HEPT derivatives, outperforming linear models by accounting for synergistic effects of substituents . This approach is critical for prioritizing compounds with novel scaffolds .

Q. What methodological approaches optimize HEPT derivatives against drug-resistant HIV strains?

Strategies include:

  • Scaffold hopping : Designing analogs with flexible backbones (e.g., cyclopropyl) to evade steric clashes with mutant RT residues .
  • Resistance profiling : Testing against clinically relevant mutants (e.g., K103N, Y181C) to identify broad-spectrum inhibitors .
  • Free-energy perturbation (FEP) : Computational modeling to predict binding free energy changes in mutant RT complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.